molecular formula C8H6BrClO3S B1438106 3-Acetyl-4-bromobenzene-1-sulfonyl chloride CAS No. 1152558-80-9

3-Acetyl-4-bromobenzene-1-sulfonyl chloride

Cat. No. B1438106
M. Wt: 297.55 g/mol
InChI Key: PTJDETLJONCUDL-UHFFFAOYSA-N
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Description

3-Acetyl-4-bromobenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1152558-80-9 . It has a molecular weight of 297.56 .


Molecular Structure Analysis

The InChI code for 3-Acetyl-4-bromobenzene-1-sulfonyl chloride is 1S/C8H6BrClO3S/c1-5(11)7-4-6(14(10,12)13)2-3-8(7)9/h2-4H,1H3 . This code provides a textual representation of the molecule’s structure.

Scientific Research Applications

Synthesis of Novel Compounds

3-Acetyl-4-bromobenzene-1-sulfonyl chloride is utilized in the synthesis of various novel compounds. For instance, its reaction with indoles leads to the formation of 1-phenyl-1H-indoles, which are significant in medicinal chemistry (Unangst, Connor, & Stabler, 1987). Additionally, it's used in the preparation of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, showing potential as therapeutic agents with enzyme inhibitory activity (Hussain et al., 2017).

Industrial and Laboratory Applications

This compound is extensively used in the production of various industrial and laboratory products, including detergents, ion-exchange resins, elastomers, pharmaceuticals, and dyes. It’s involved in the synthesis of sulfonic acids esters, which are critical intermediates in many industrial processes (Lezina, Rubtsova, & Kuchin, 2011).

Catalyst Synthesis

It plays a role in the synthesis of efficient and stable solid acid catalysts. These catalysts, such as sulfonic groups functional swelling mesoporous polydivinylbenzenes, are synthesized through the sulfonation process involving 3-Acetyl-4-bromobenzene-1-sulfonyl chloride. These catalysts have applications in various chemical reactions due to their high surface area and mesoporosity (Liu et al., 2010).

Synthesis of Bioactive Compounds

This chemical is crucial in the synthesis of bioactive compounds, including inhibitors of enzymes like acetylcholinesterase and α-glucosidase. These compounds are potential therapeutic agents for diseases like Alzheimer's (Abbasi et al., 2019).

Development of Ion-Exchange Membranes

It is used in modifying ion-exchange membranes. These membranes, with introduced sulfonyl chloride groups, show excellent permselectivity for monovalent cations versus multivalent ones, making them useful in various industrial and research applications (Takata & Sata, 1996).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for 3-Acetyl-4-bromobenzene-1-sulfonyl chloride can be found online . It’s important to handle this compound with appropriate safety measures.

Relevant Papers The search results did not provide specific peer-reviewed papers related to 3-Acetyl-4-bromobenzene-1-sulfonyl chloride . For more detailed information, it would be beneficial to conduct a thorough literature search in scientific databases.

properties

IUPAC Name

3-acetyl-4-bromobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO3S/c1-5(11)7-4-6(14(10,12)13)2-3-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJDETLJONCUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-4-bromobenzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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